molecular formula C13H24N2O2 B6603157 tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2168112-88-5

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6603157
CAS No.: 2168112-88-5
M. Wt: 240.34 g/mol
InChI Key: PEUIDSMCYDTHOH-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2168112-88-5) is a high-value spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group. Its molecular formula is C13H24N2O2, and it has a molecular weight of 240.34 g/mol . This compound belongs to the azaspiro[3.5]nonane family, a class of structures highly valued in medicinal chemistry for their three-dimensionality and structural rigidity, which can improve physicochemical properties and aid in the optimization of drug candidates . The 7-amino functionality on the spirocyclic framework makes this compound a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application as a key synthon in the synthesis of potential pharmaceuticals, including chemokine receptor antagonists for diseases like AIDS and inflammation, as well as fatty acid amide hydrolase inhibitors . The Boc-protecting group allows for facile deprotection under mild acidic conditions, enabling further synthetic elaboration at the amine site. This compound is intended for use as a pharmaceutical intermediate and is strictly for research and development purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUIDSMCYDTHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization Reaction

The synthesis begins with the reaction of compound II (4-(N-Boc-amino)cyclohexanone) and compound V (a bromoepoxide precursor) in the presence of sodium hydride (NaH). Key parameters include:

ParameterOptimal Condition
Molar ratio (II:V:NaH)1.0 : 1.0 : 1.5–4.0
SolventTetrahydrofuran (THF) or DMF
Temperature60–120°C
Reaction time6–12 hours

Under these conditions, the cyclization proceeds via nucleophilic attack of the Boc-protected amine on the bromoepoxide, forming the spirocyclic intermediate VI. THF is preferred for its ability to solubilize NaH, while DMF accelerates reaction kinetics at higher temperatures.

Epoxidation and Ring-Enlargement Process

Intermediate VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), followed by acid-catalyzed ring enlargement to yield the final product. Critical conditions include:

ParameterOptimal Condition
Oxidizing agentmCPBA or H₂O₂ (50% v/v)
Molar ratio (VI:oxidizer)1.0 : 1.0–1.5
SolventDichloromethane (DCM) or acetonitrile
Temperature10–60°C
CatalystBF₃·OEt₂ (for ring enlargement)

Epoxidation generates an unstable epoxide, which rearranges into the seven-membered azaspiro ring under acidic conditions. DCM ensures high solubility of mCPBA, while acetonitrile stabilizes reactive intermediates.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • THF vs. DMF : THF provides moderate reaction rates but superior product purity (>98% by HPLC), whereas DMF reduces cyclization time by 30% at the cost of increased byproducts.

  • Epoxidation temperature : Reactions below 40°C minimize oxidative degradation, preserving the Boc group.

Yield Improvements

  • NaH stoichiometry : A 3.0:1 molar ratio of NaH to compound II maximizes cyclization efficiency (89% yield).

  • Oxidizer selection : mCPBA achieves 95% epoxidation efficiency vs. 78% for H₂O₂, albeit at higher cost.

Comparative Analysis with Prior Synthetic Routes

Earlier methods, such as those using bis(trimethylsilyl)potassium amide (KHMDS) and nitromethane, faced limitations:

ParameterPrior MethodCurrent Method
Starting material costHigh ($1,200/mol)Low ($450/mol)
Hazardous reagentsNitromethane (explosive)NaH (handled under N₂)
Total yield42%70.7%
ScalabilityLimited to lab scalePilot-plant validated

The current approach eliminates nitromethane, reducing explosion risks and enabling kilogram-scale production.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances scalability:

  • Residence time : 8 minutes for cyclization vs. 10 hours in batch.

  • Productivity : 12 kg/day vs. 2 kg/day with batch processing.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane mixtures achieve >99% purity after two recrystallizations.

  • Chromatography : Reserved for analytical samples due to cost inefficiency on large scales.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity, including enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can impart desirable pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Spirocyclic compounds with similar frameworks but differing substituents or heteroatoms exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name CAS Number Molecular Formula Key Substituent Impact on Properties
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate N/A C₁₃H₂₃NO₂S Sulfur (S) Enhanced lipophilicity; reduced basicity due to thioether substitution
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate 2167211-34-7 C₁₃H₂₃NO₃ Hydroxyl (-OH) Increased polarity and hydrogen-bonding capacity; lower logP compared to amino analog
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate 1216936-29-6 C₁₂H₂₂N₂O₂ Additional N atom Higher basicity; potential for dual hydrogen-bond donor interactions
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 C₁₄H₂₁N₃O₂ Cyano (-CN) Electron-withdrawing group reduces amine reactivity; alters metabolic stability

Notes:

  • The amino group in the target compound provides nucleophilic reactivity for further derivatization, unlike the hydroxyl or cyano variants .
  • Ring size modifications (e.g., spiro[4.4] vs. spiro[3.5]) influence strain and conformational flexibility, affecting binding kinetics .

Physicochemical Properties

  • Melting Points: The thia analog (CAS N/A) is a crystalline solid (mp 69–70°C), whereas the amino and hydroxy derivatives are typically oils or low-melting solids due to reduced symmetry .
  • Spectroscopic Data: ¹H/¹³C NMR: The amino derivative shows distinct NH₂ signals (δ ~1.5–2.5 ppm), absent in the hydroxy or cyano analogs . IR: The Boc carbonyl stretch (~1687 cm⁻¹) is consistent across analogs, but functional groups like -OH (ν ~3200–3600 cm⁻¹) or -CN (ν ~2200 cm⁻¹) provide diagnostic differences .

Biological Activity

tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is a nitrogen-containing bicyclic compound notable for its unique spiro structure, which comprises a seven-membered nitrogen-containing ring fused to a five-membered ring. This compound has attracted attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of biologically active compounds.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2168112-88-5
  • Purity : 97%

The structural characteristics of this compound contribute to its reactivity and biological activity, including the presence of an amino group and a carboxylate moiety.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities, particularly as inhibitors of fatty acid amide hydrolase (FAAH). FAAH plays a critical role in the metabolism of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation control.

Key Biological Activities:

  • Inhibition of Fatty Acid Amide Hydrolase :
    • Compounds derived from this structure have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which may enhance analgesic effects and reduce inflammation .
  • Regulation of Chemokine Receptors :
    • Derivatives have demonstrated the ability to regulate chemokine receptors such as CCR3 and CCR5, making them potential candidates for treating conditions like HIV and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the modification of the compound for further applications in drug development. The following table summarizes some notable derivatives and their unique features:

Compound NameStructure TypeUnique Features
tert-butyl 2-amino-7-azaspiro[3.5]nonaneAza-spiro compoundDifferent nitrogen positioning affecting activity
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonaneAza-spiro with oxo groupEnhanced reactivity due to carbonyl functionality
tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonaneHydroxymethyl derivativeIncreased solubility and potential bioactivity

These derivatives demonstrate variations in their functional groups or structural features that can influence their biological activities and applications.

Q & A

Q. Optimization parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
  • Solvent polarity : THF balances reactivity and solubility.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?

Contradictions often arise from disordered solvent molecules or twinning. Methodological steps include:

  • Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding .
  • Validation : WinGX’s ORTEP module visualizes thermal ellipsoids to detect overfitting .
  • Data collection : Ensure completeness (>99%) and redundancy (>4) to mitigate errors .

Q. Example workflow :

Solve structure with SHELXD .

Refine using SHELXL with restraints for disordered regions.

Validate geometry with PLATON .

What methodological approaches are recommended for analyzing conflicting biological activity data observed in sigma receptor binding studies?

Conflicting affinity data (e.g., Ki variations) may stem from assay conditions or compound purity. Recommended steps:

  • Repetition : Conduct assays in triplicate with standardized buffers (e.g., Tris-HCl, pH 7.4) .
  • Competitive binding : Use radiolabeled ligands (e.g., [³H]DTG) to validate results .
  • Purity verification : NMR and LC-MS to confirm >95% chemical integrity .

Table 1 : Common Pitfalls in Binding Assays

IssueSolution
Non-specific bindingInclude 0.1% BSA in assay buffer
Compound aggregationUse DMSO ≤0.1% and dynamic light scattering (DLS)
Receptor batch variabilityValidate with a reference compound (e.g., haloperidol)

How can computational modeling be integrated with experimental data to design derivatives with enhanced pharmacological profiles?

Docking studies : Use AutoDock Vina to predict binding modes to sigma-1 receptors, focusing on hydrogen bonding with Glu172 and hydrophobic interactions .

Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to prioritize derivatives with low RMSD (<2 Å) .

QSAR : Train models on IC₅₀ data to correlate substituent effects (e.g., electron-withdrawing groups improve affinity) .

Case study : A derivative with a nitro group at C7 showed 10× higher affinity in silico, validated via synthesis and SPR assays .

How do solvent and pH conditions affect the stability of this compound during storage?

  • Aqueous solutions : Degrade within 72 hours at pH >7 due to ester hydrolysis. Stabilize with citrate buffer (pH 5–6) .
  • Solid state : Store at 2–8°C under argon; DSC shows decomposition onset at 180°C .

Table 2 : Stability Under Various Conditions

ConditionHalf-life
pH 7.4, 25°C48 hours
pH 5.0, 4°C>30 days
DMSO, -20°C>6 months

What advanced spectroscopic techniques are critical for characterizing spirocyclic intermediates in synthetic pathways?

  • ¹³C NMR : Assigns quaternary carbons in the spirocyclic core (δ 65–75 ppm) .
  • IR spectroscopy : Confirms amine N-H stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HRMS : Validates molecular ion ([M+H]⁺ = 269.38) with <2 ppm error .

How can researchers address low yields in the final deprotection step of this compound synthesis?

  • Catalytic deprotection : Use HCl in dioxane (4 M) at 0°C to minimize side reactions .
  • Workup : Extract the amine with dichloromethane (DCM) and neutralize with NaHCO₃ .
  • Yield improvement : Scale-down experiments show 85% yield at 0.1 mmol vs. 60% at 10 mmol, suggesting microliter-scale optimization .

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